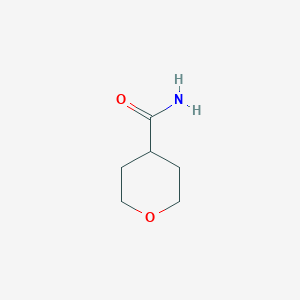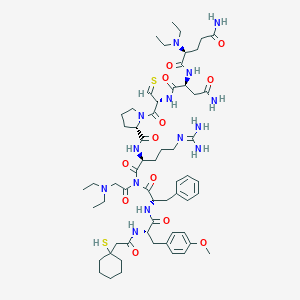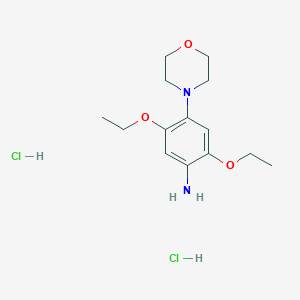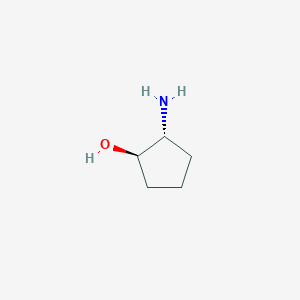
(1R,2R)-2-Aminocyclopentanol
Vue d'ensemble
Description
The compound “(1R,2R)-2-Aminocyclopentanol” is a chiral aminocyclopentanol, which is a structural analog to certain natural amino acids and may have applications in medicinal chemistry due to its unique stereochemistry. While the provided papers do not directly discuss “(1R,2R)-2-Aminocyclopentanol,” they do provide insights into the synthesis and properties of structurally related compounds.
Synthesis Analysis
The synthesis of related aminocyclopentanols and cyclopentane derivatives is well-documented. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates is achieved by kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate . Additionally, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, which shares the aminocyclopentanol core, is reported as a potential analog of serine and threonine . These methods could potentially be adapted for the synthesis of “(1R,2R)-2-Aminocyclopentanol.”
Molecular Structure Analysis
The molecular structure of aminocyclopentanols is characterized by the presence of an amino group and a hydroxyl group attached to a cyclopentane ring. The stereochemistry of these substituents is crucial for their biological activity. For example, the synthesis of aminocyclopentanols as sugar mimics involves stereoselective transformations to maintain the desired configuration . The molecular structure of “(1R,2R)-2-Aminocyclopentanol” would similarly be defined by its chiral centers at the 1 and 2 positions of the cyclopentane ring.
Chemical Reactions Analysis
The chemical reactivity of aminocyclopentanols includes their participation in various stereoselective reactions. For instance, the synthesis of (1R, 2R, 3S)-1-amino-2,3-bishydroxymethylcyclobutane derivatives involves cyclopentane ring formation and subsequent ring contraction . The enantioselective synthesis of cyclopentanedicarboxylic amino acids demonstrates the use of sequential aldol-based carbon-carbon bond-forming reactions . These reactions highlight the versatility of aminocyclopentanols in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of aminocyclopentanols are influenced by their stereochemistry. For example, the chirospecific synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane showcases the importance of chirality for the synthesis of carbocyclic nucleosides . The stereospecific synthesis of (1S,3R)-aminocyclopentane-1,3-dicarboxylic acid, a selective agonist of metabotropic glutamate receptors, further emphasizes the significance of stereochemistry in determining the biological activity of these compounds .
Applications De Recherche Scientifique
Enzymatic Synthesis Inhibition : (1R,2R)-2-Aminocyclopentanol analogues have been studied for their ability to inhibit enzymatic synthesis. For instance, certain carbocyclic and heterocyclic amino acids, structurally related to (1R,2R)-2-Aminocyclopentanol, have shown the capacity to inhibit the enzymatic conversion of L-methionine to S-adenosyl-L-methionine, which is crucial in biological methylation processes (Coulter et al., 1974).
Pharmacological Applications : Several analogues of (1R,2R)-2-Aminocyclopentanol have shown selective activity for group II metabotropic glutamate receptors. These compounds can act as competitive antagonists or partial agonists, indicating potential in neuromodulation and the treatment of neurological disorders (Bräuner-Osborne et al., 1997).
Mimicking Biological Intermediates : Aminocyclopentanols, including those configured similarly to (1R,2R)-2-Aminocyclopentanol, have been synthesized as mimics of intermediates in the hydrolysis of α-D-galactosides. Although these compounds did not show selectivity in inhibiting α- and β-galactosidases, their synthesis demonstrates the potential for creating structural mimics of biological intermediates (Bøjstrup & Lundt, 2005).
Inhibition of Glycosidases : Certain aminocyclopentitol derivatives have been found to be selective but moderate inhibitors of alpha-L-fucosidases. This suggests potential applications in the modulation of glycosidase activity, which is important in various biological processes, including disease pathology (Blaser & Reymond, 2000).
Receptor Agonism and Antagonism : Compounds structurally related to (1R,2R)-2-Aminocyclopentanol have been evaluated for their effects on metabotropic glutamate receptors, acting as agonists or antagonists depending on their specific structure. This indicates their potential use in studying neurotransmission and in the development of drugs targeting the nervous system (Cartmell et al., 1993).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R,2R)-2-aminocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFOUICIRBXFRC-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440241 | |
| Record name | (1R,2R)-2-Aminocyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-Aminocyclopentanol | |
CAS RN |
68327-03-7, 59260-76-3 | |
| Record name | (1R,2R)-2-Aminocyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2R)-2-aminocyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2R)-2-aminocyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




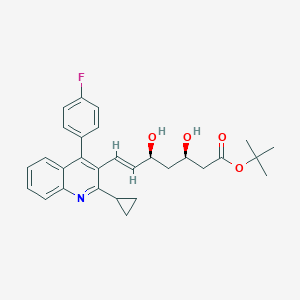
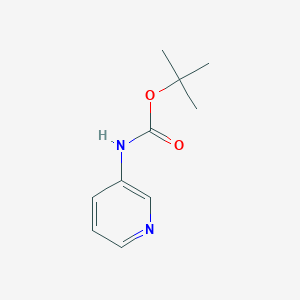
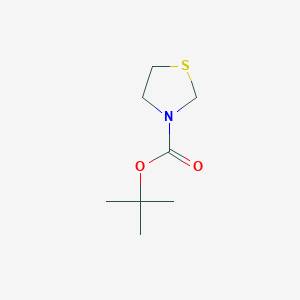

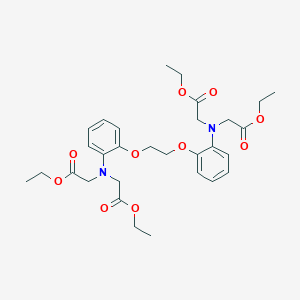
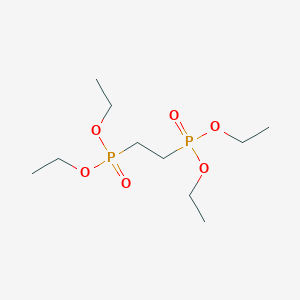
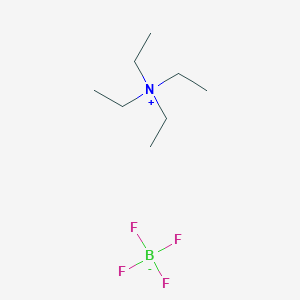
![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)
